

# Spectroscopic Analysis of 1-(Propan-2-yl)cyclopropan-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: 1-(Propan-2-yl)cyclopropan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the novel tertiary alcohol, **1-(Propan-2-yl)cyclopropan-1-ol**. Due to the limited availability of experimental data for this specific compound, this guide combines predicted spectroscopic information with established experimental protocols relevant to its structural class. This document is intended to serve as a valuable resource for researchers in chemical synthesis, drug discovery, and materials science by providing anticipated spectral characteristics and detailed methodologies for empirical validation.

## Chemical Structure and Properties

IUPAC Name: **1-(Propan-2-yl)cyclopropan-1-ol** Molecular Formula:  $C_6H_{12}O$  [1][2] Molecular Weight: 100.16 g/mol [2] CAS Number: 57872-32-9 [2]

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **1-(Propan-2-yl)cyclopropan-1-ol**. Infrared (IR) absorption bands are based on characteristic frequencies for the functional groups present in the molecule.

### Predicted $^1H$ NMR Data (500 MHz, $CDCl_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.0 - 2.5	s (broad)	1H	-OH
~1.8 - 1.9	m	1H	CH-(CH <sub>3</sub> ) <sub>2</sub>
~0.9 - 1.0	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>
~0.4 - 0.8	m	4H	cyclopropyl CH <sub>2</sub>

### Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~60 - 65	C	C-OH
~35 - 40	CH	CH-(CH <sub>3</sub> ) <sub>2</sub>
~15 - 20	CH <sub>3</sub>	-CH(CH <sub>3</sub> ) <sub>2</sub>
~10 - 15	CH <sub>2</sub>	cyclopropyl CH <sub>2</sub>

### Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
3600 - 3200	O-H	Alcohol, H-bonded, broad
3100 - 3000	C-H	Cyclopropyl C-H stretch
2970 - 2850	C-H	sp <sup>3</sup> C-H stretch
~1020	C-C	Cyclopropyl ring deformation
1150 - 1050	C-O	C-O stretch

### Predicted Mass Spectrometry (MS) Data

m/z	Ion	Notes
100	$[M]^+$	Molecular ion
85	$[M-CH_3]^+$	Loss of a methyl group
82	$[M-H_2O]^+$	Loss of water
57	$[C_4H_9]^+$	Fragmentation of the isopropyl group
43	$[C_3H_7]^+$	Isopropyl cation

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **1-(Propan-2-yl)cyclopropan-1-ol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra for structural elucidation.

Materials:

- **1-(Propan-2-yl)cyclopropan-1-ol** (5-20 mg for  $^1H$ , 20-50 mg for  $^{13}C$ )
- Deuterated chloroform ( $CDCl_3$ )
- NMR tube (5 mm diameter)
- Pipette
- Vortex mixer

Procedure:

- Accurately weigh the sample of **1-(Propan-2-yl)cyclopropan-1-ol**.
- Dissolve the sample in approximately 0.6-0.7 mL of  $CDCl_3$  in a clean, dry vial.

- Gently vortex the mixture to ensure complete dissolution.
- Using a pipette, transfer the solution into a clean 5 mm NMR tube.
- Ensure the solvent height in the NMR tube is a minimum of 4 cm.
- Cap the NMR tube and wipe the exterior with a lint-free tissue.
- Insert the sample into the NMR spectrometer.
- Acquire the spectra using standard instrument parameters for  $^1\text{H}$  and  $^{13}\text{C}$  NMR.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

- **1-(Propan-2-yl)cyclopropan-1-ol** (1-2 drops)
- ATR-FTIR spectrometer
- Solvent for cleaning (e.g., isopropanol)
- Lint-free tissue

Procedure:

- Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable solvent and allow it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of liquid **1-(Propan-2-yl)cyclopropan-1-ol** directly onto the center of the ATR crystal.
- Lower the ATR press to ensure good contact between the sample and the crystal.

- Acquire the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- After the measurement, clean the ATR crystal thoroughly.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electrospray Ionization (ESI)-MS

Materials:

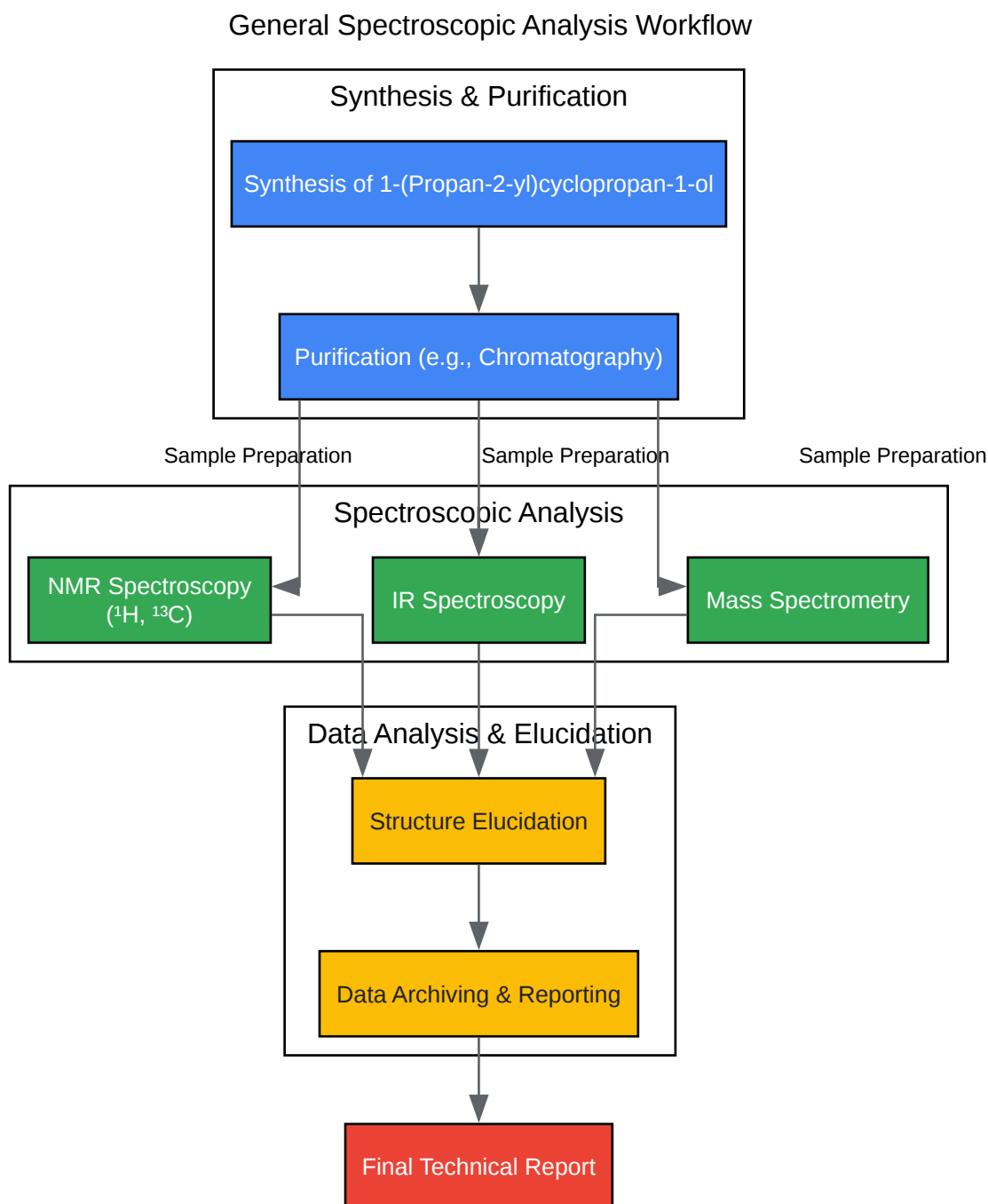
- **1-(Propan-2-yl)cyclopropan-1-ol**
- Methanol or acetonitrile (HPLC grade)
- Formic acid (optional, for enhancing protonation in positive ion mode)
- Sample vials
- Syringe pump or autosampler

Procedure:

- Prepare a dilute solution of **1-(Propan-2-yl)cyclopropan-1-ol** (approximately 1-10  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
- To enhance protonation for positive ion mode analysis, a small amount of formic acid (0.1% v/v) can be added to the solution.
- Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an autosampler.
- Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to optimal values for the analyte.
- Acquire the mass spectrum in the desired mass range (e.g.,  $m/z$  50-200).

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-(Propan-2-yl)cyclopropan-1-ol**.



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Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Elucidation.

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## References

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- To cite this document: BenchChem. [Spectroscopic Analysis of 1-(Propan-2-yl)cyclopropan-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3054047#spectroscopic-data-nmr-ir-ms-of-1-propan-2-yl-cyclopropan-1-ol]

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